![molecular formula C13H10N4 B160610 4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 131203-89-9](/img/structure/B160610.png)
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, commonly known as MTX, is a cyclic peptide that has been extensively studied for its potential applications in various fields of science. MTX has a unique structure that makes it an attractive candidate for drug design and other research applications.
Mechanism of Action
MTX exerts its cytotoxic and neuroprotective effects through a unique mechanism of action. MTX binds to and stabilizes G-quadruplex DNA structures, which are commonly found in telomeres and other regions of the genome. This stabilization leads to the inhibition of DNA replication and the induction of apoptosis in cancer cells. In addition, MTX has been shown to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
MTX has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTX induces apoptosis through the inhibition of DNA replication and the activation of caspase enzymes. In the brain, MTX modulates the activity of various ion channels and receptors, leading to its neuroprotective effects. In addition, MTX has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
MTX has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, its unique structure and mechanism of action make it an attractive candidate for drug design and other research applications. However, MTX also has some limitations for lab experiments. Its cytotoxic effects can make it difficult to work with in certain assays, and its neuroprotective effects can be difficult to study in vivo.
Future Directions
There are several future directions for research on MTX. One area of interest is the development of MTX-based drugs for cancer chemotherapy and neuroprotection. Another area of interest is the study of MTX's effects on telomere biology and DNA replication. Additionally, the development of new synthetic methods for MTX and its analogs could lead to the discovery of new and more potent therapeutic agents. Finally, the study of MTX's effects on ion channels and receptors in the brain could lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
MTX can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and fragment condensation. The most commonly used method for synthesizing MTX is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the support and purified using various chromatographic techniques.
Scientific Research Applications
MTX has been extensively studied for its potential applications in various fields of science, including drug design, cancer research, and neuroscience. MTX has been shown to have potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for cancer chemotherapy. In addition, MTX has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
131203-89-9 |
|---|---|
Product Name |
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4/c1-7-15-10-3-2-9-12(13(10)16-7)8-4-5-14-6-11(8)17-9/h2-6,17H,1H3,(H,15,16) |
InChI Key |
KPBGKGDOVHUMNF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
synonyms |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




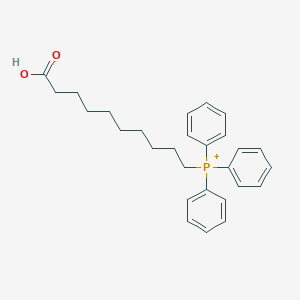
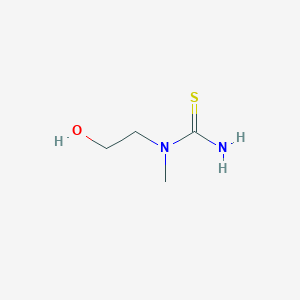


![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
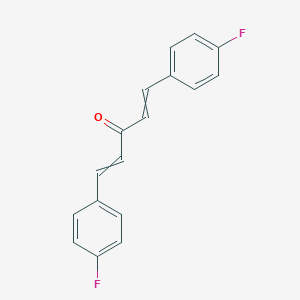
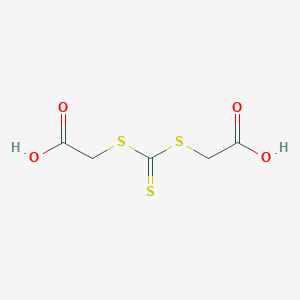
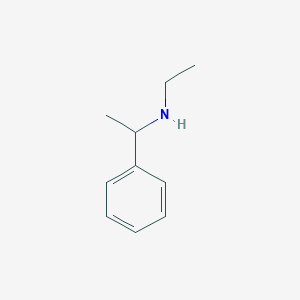
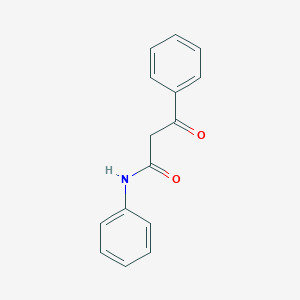
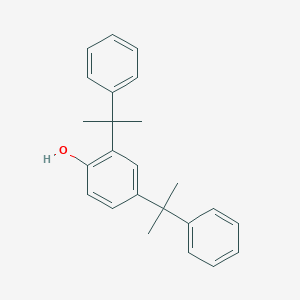
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)

![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)